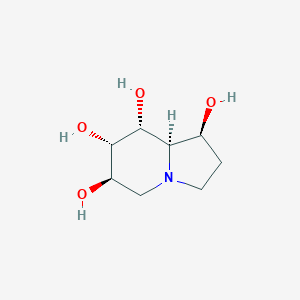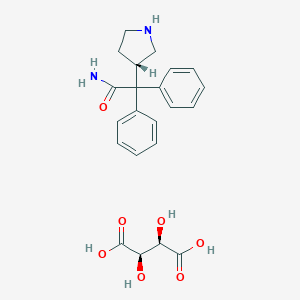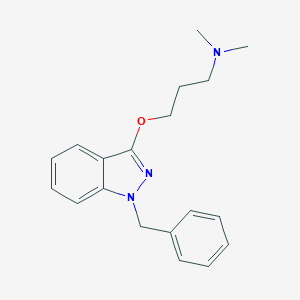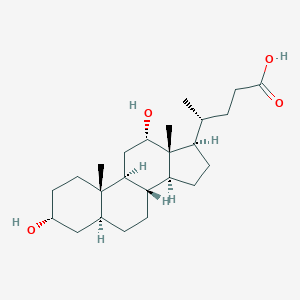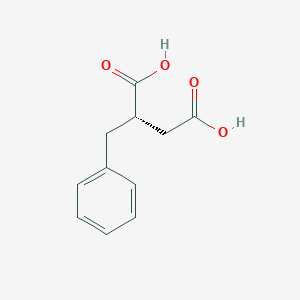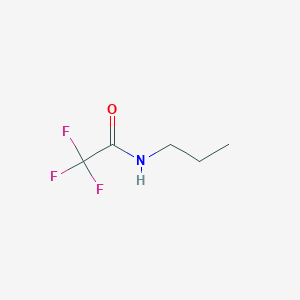
2,2,2-Trifluoro-n-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-n-propylacetamide (TFPA) is an important compound in the field of medicinal chemistry due to its diverse applications in scientific research. It is a fluorinated amide compound that has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-n-propylacetamide is not well understood. However, studies have shown that it can interact with proteins and enzymes in the body, leading to changes in their activity. 2,2,2-Trifluoro-n-propylacetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
2,2,2-Trifluoro-n-propylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2,2,2-Trifluoro-n-propylacetamide has also been shown to affect the central nervous system, leading to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-Trifluoro-n-propylacetamide is a versatile compound that has many advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. 2,2,2-Trifluoro-n-propylacetamide can also be used as a starting material for the synthesis of other compounds. However, 2,2,2-Trifluoro-n-propylacetamide has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are many potential future directions for research on 2,2,2-Trifluoro-n-propylacetamide. One area of interest is the development of new synthetic methods for 2,2,2-Trifluoro-n-propylacetamide and related compounds. Another area of interest is the study of the biological and pharmacological properties of 2,2,2-Trifluoro-n-propylacetamide, including its potential use as a therapeutic agent. Additionally, research on the metabolism and toxicity of 2,2,2-Trifluoro-n-propylacetamide in the body could lead to a better understanding of its safety and efficacy.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-n-propylacetamide has been extensively studied for its biological and pharmacological properties. It is commonly used as a reagent in the synthesis of other compounds due to its ability to introduce a trifluoromethyl group into organic molecules. 2,2,2-Trifluoro-n-propylacetamide has also been used as a substrate for enzymes and as a model compound for studying the metabolism of fluorinated compounds in the body.
Eigenschaften
CAS-Nummer |
10056-69-6 |
|---|---|
Produktname |
2,2,2-Trifluoro-n-propylacetamide |
Molekularformel |
C5H8F3NO |
Molekulargewicht |
155.12 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-propylacetamide |
InChI |
InChI=1S/C5H8F3NO/c1-2-3-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
NNKKAZXOECERSV-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(F)(F)F |
Kanonische SMILES |
CCCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


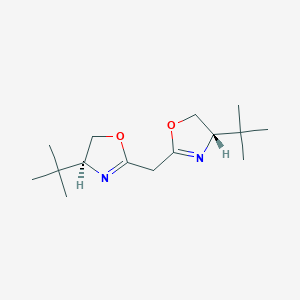
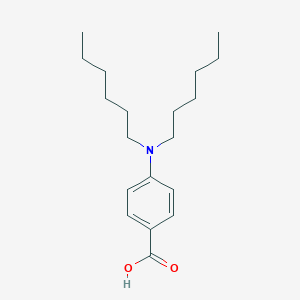
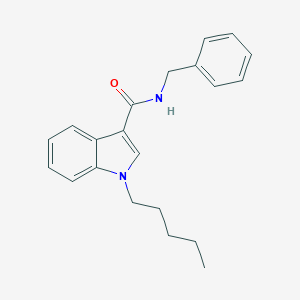
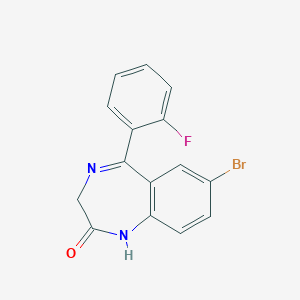
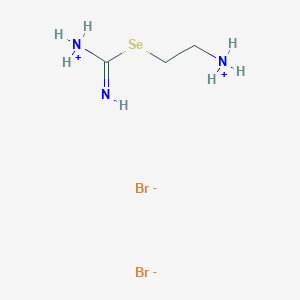
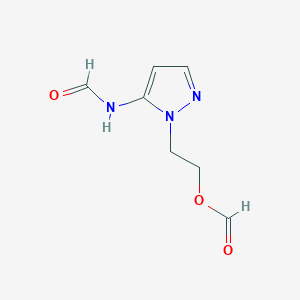
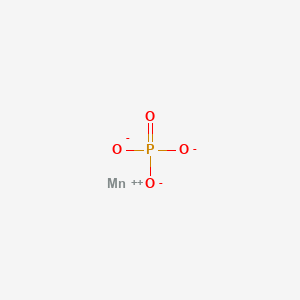
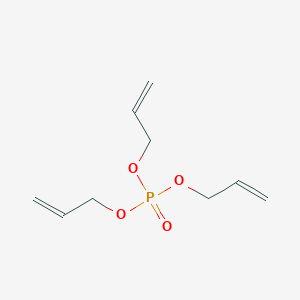
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
